molecular formula C16H10FN5O3 B2879811 3-(3-Fluoro-4-methoxyphenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole CAS No. 1775451-96-1

3-(3-Fluoro-4-methoxyphenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole

Cat. No.: B2879811
CAS No.: 1775451-96-1
M. Wt: 339.286
InChI Key: RRCGYFWJIQOFOR-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole is a complex organic compound that features a unique structure combining fluorinated aromatic rings and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the oxadiazole rings, potentially leading to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of 3-fluoro-4-methoxybenzoic acid.

    Reduction: Formation of 3-fluoro-4-methoxyaniline.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers with specific properties or as a component in electronic devices.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The fluorine and methoxy groups can enhance binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-Fluoro-4-methoxyphenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole apart is its dual aromatic and oxadiazole structure, which provides unique electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics or in the development of novel therapeutic agents.

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN5O3/c1-23-12-3-2-10(8-11(12)17)14-20-16(25-22-14)15-19-13(21-24-15)9-4-6-18-7-5-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCGYFWJIQOFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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